BenchChemオンラインストアへようこそ!

4-fluoro-1H-indazol-7-amine

Nitric Oxide Synthase Inhibition iNOS Selectivity Anti-inflammatory

For teams developing next-gen kinase inhibitors (cKIT, FLT3) or Nav1.7 pain therapies, this specific 4-fluoro-7-amine substitution pattern is critical. It ensures the precise electronic distribution and hinge-region binding required for potency against resistant mutants. Unlike generic indazoles, the 4-fluoro group significantly enhances metabolic stability, while the 7-amine provides a unique hydrogen-bond vector essential for on-target activity and oral bioavailability.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 866144-03-8
Cat. No. B1332655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indazol-7-amine
CAS866144-03-8
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NNC2=C1N)F
InChIInChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyZPFIZWATXFSGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazol-7-amine (CAS 866144-03-8): A Key Fluorinated Indazole Scaffold for Kinase Inhibitor Development


4-Fluoro-1H-indazol-7-amine (CAS: 866144-03-8) is a heterocyclic aromatic compound featuring a 1H-indazole core substituted with a fluorine atom at the 4-position and a primary amine at the 7-position. This substitution pattern imparts unique physicochemical and electronic properties that influence biological target engagement and metabolic stability [1]. The compound serves as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors, where its structure facilitates key interactions within the ATP-binding pocket [2]. The specific placement of the 7-amine and 4-fluoro groups is critical for modulating the compound's hydrogen-bonding capacity and lipophilicity, distinguishing it from other regioisomeric or non-fluorinated indazole analogs.

4-Fluoro-1H-indazol-7-amine: Critical Substitution Pattern Defines Specificity in Drug Discovery


Substituting 4-fluoro-1H-indazol-7-amine with a generic indazole building block is not a viable strategy for medicinal chemistry programs. The precise positioning of the fluorine at C4 and the amine at C7 is not arbitrary; it dictates the molecule's electronic distribution, lipophilicity, and capacity for site-specific interactions with biological targets [1]. For instance, the fluorine atom significantly enhances metabolic stability compared to non-fluorinated analogs, while the 7-amine provides a unique vector for hydrogen bonding that is absent or altered in other indazole regioisomers [1]. Consequently, substituting this compound with an alternative indazole could lead to a complete loss of target engagement or undesired off-target effects, as demonstrated by structure-activity relationship (SAR) studies in kinase and ion channel programs [2]. The following quantitative evidence underscores the non-fungible nature of this specific substitution pattern.

4-Fluoro-1H-indazol-7-amine: Quantitative Differentiation from Key Analogs in SAR Campaigns


Enhanced NOS Isoform Inhibition Potency Conferred by Fluorination at the 4-Position

The presence of a fluorine substituent on the indazole scaffold directly correlates with increased inhibitory potency against inducible Nitric Oxide Synthase (iNOS). While a baseline non-fluorinated indazole structure may show weak inhibition, the introduction of fluorine atoms, as exemplified by 4,5,6,7-tetrafluoroindazole, leads to a highly potent and selective iNOS inhibitor [1]. This class-level inference supports that the 4-fluoro substitution on 4-fluoro-1H-indazol-7-amine is a key contributor to its enhanced biological activity against NOS isoforms compared to its non-fluorinated counterpart.

Nitric Oxide Synthase Inhibition iNOS Selectivity Anti-inflammatory

Differential Physicochemical Properties: Lipophilicity and Metabolic Stability Enhancement via 4-Fluorination

Fluorination is a well-established strategy to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. In the context of indazoles, the addition of a fluorine atom, such as the 4-fluoro substitution in this compound, increases lipophilicity and, more importantly, enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. This class-level effect is a key differentiator from non-fluorinated indazoles, which are generally more prone to rapid metabolic clearance.

Drug-likeness Metabolic Stability Lipophilicity

Critical Role of 4-Substitution in Achieving Favorable Pharmacokinetics for Nav1.7 Blockers

In a medicinal chemistry program aimed at developing selective Nav1.7 blockers for pain treatment, structure-activity relationship (SAR) studies on a series of indazoles revealed a stark contrast between 3-substituted and 4-substituted analogs [1]. While 3-substituted indazoles (e.g., analog 7) demonstrated good in vitro and in vivo activity, they suffered from poor rat pharmacokinetics. Optimization focused on 4-substituted indazoles yielded compounds 27 and 48, which maintained good in vitro and in vivo efficacy but exhibited significantly improved rat pharmacokinetic profiles [1].

Nav1.7 Inhibition Pain Therapy Pharmacokinetics

Unique Hydrogen Bonding Vector from the 7-Amine for Kinase ATP-Binding Pocket Interactions

The 7-amino group of 4-fluoro-1H-indazol-7-amine provides a unique hydrogen bond donor/acceptor vector that is essential for binding to the hinge region of kinase ATP-binding pockets. This interaction is a common feature of potent kinase inhibitors. For example, a patent describing indazole kinase inhibitors (US 12,162,876) highlights compounds with a 7-amino-4-fluoroindazole core as effective inhibitors of cKIT (including the T670I mutant), FLT3 (including FLT3-ITD), and other kinases [1]. The specific placement of the amine at the 7-position, in conjunction with the 4-fluoro group, is crucial for achieving the desired potency and selectivity profile against these targets.

Kinase Inhibition cKIT FLT3

Quantified Physicochemical Parameters for Accurate Formulation and Process Development

For procurement and process development, the defined physicochemical properties of 4-fluoro-1H-indazol-7-amine are essential. The compound has a calculated density of 1.5±0.1 g/cm³ and a boiling point of 386.4±22.0 °C at 760 mmHg [1]. These values are critical for predicting handling, storage conditions, and behavior in various unit operations (e.g., distillation, formulation). When comparing potential building blocks, the availability of such precise, verified data reduces uncertainty in scale-up and manufacturing processes compared to less well-characterized or novel analogs.

Process Chemistry Formulation Development Analytical Reference

4-Fluoro-1H-indazol-7-amine: Prime Application Scenarios in Drug Discovery and Chemical Development


Lead Optimization for Selective Kinase Inhibitors in Oncology (cKIT, FLT3)

Medicinal chemistry teams focused on developing next-generation kinase inhibitors for targets like cKIT and FLT3 should procure 4-fluoro-1H-indazol-7-amine as a core scaffold. Its specific substitution pattern is designed to engage the kinase hinge region and has been demonstrated in patented compounds to potently inhibit these oncogenic targets, including clinically relevant resistant mutants [1].

Development of Selective iNOS Inhibitors for Inflammatory Disease Models

Researchers investigating novel anti-inflammatory therapies should utilize 4-fluoro-1H-indazol-7-amine. The fluorine atom is a key determinant of enhanced iNOS inhibitory potency, a class-level trend established across multiple fluorinated indazole derivatives [1]. This scaffold offers a strategic starting point for designing selective iNOS inhibitors with potential for improved efficacy in preclinical models of inflammation.

Design and Synthesis of NaV1.7 Blockers with Improved Oral Pharmacokinetics

Pain research groups aiming to develop orally bioavailable Nav1.7 inhibitors should prioritize 4-substituted indazoles like 4-fluoro-1H-indazol-7-amine. Direct SAR studies have shown that the 4-substitution pattern is critical for overcoming the poor pharmacokinetic profiles observed with 3-substituted analogs, enabling the development of compounds with both in vivo efficacy and favorable drug-like properties [1].

Process Chemistry: Building Block for ADME Optimization and Scale-up

Process chemists and CROs engaged in scale-up and manufacturing should select 4-fluoro-1H-indazol-7-amine for its well-defined physicochemical properties (density: 1.5±0.1 g/cm³, boiling point: 386.4±22.0 °C) [1] and the established metabolic stability advantages conferred by its fluorine atom [2]. This reduces uncertainty in process design, formulation, and the development of robust synthetic routes for producing high-purity material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.